molecular formula C22H14FN3O6S B11084910 (5Z)-1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11084910
M. Wt: 467.4 g/mol
InChI Key: DMGQOACPDZCETA-PTNGSMBKSA-N
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Description

(5Z)-1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxy-nitrophenyl group, and a thioxodihydropyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include fluorobenzene, methoxy-nitrobenzene, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitro group to an amine group.

    Substitution: The fluorophenyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological molecules can be studied to understand its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of (5Z)-1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved might include signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioxodihydropyrimidine derivatives and fluorophenyl-containing molecules. Examples include:

  • 1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-(2-methoxy-5-nitrophenyl)furan-2-yl derivatives

Uniqueness

What sets (5Z)-1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H14FN3O6S

Molecular Weight

467.4 g/mol

IUPAC Name

(5Z)-1-(2-fluorophenyl)-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H14FN3O6S/c1-31-18-8-6-12(26(29)30)10-14(18)19-9-7-13(32-19)11-15-20(27)24-22(33)25(21(15)28)17-5-3-2-4-16(17)23/h2-11H,1H3,(H,24,27,33)/b15-11-

InChI Key

DMGQOACPDZCETA-PTNGSMBKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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